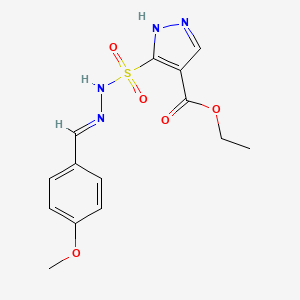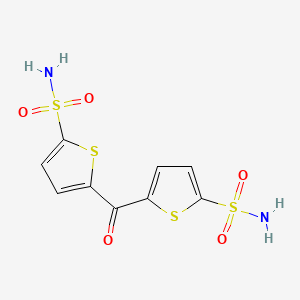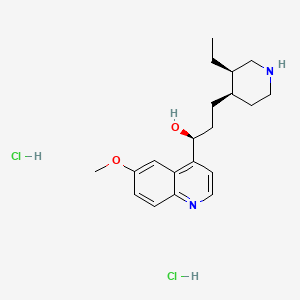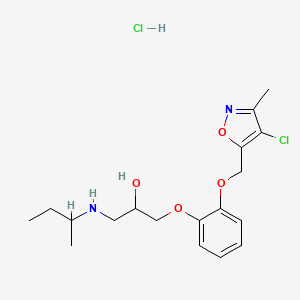
Diperodon anhydrous, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Diperodon anhydrous, (S)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenylurethane moiety.
Common reagents and conditions used in these reactions include standard organic solvents and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diperodon anhydrous, (S)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Diperodon anhydrous, (S)- involves the inhibition of sodium ion transmembrane transport . This inhibition prevents the propagation of nerve impulses, resulting in local anaesthetic effects. The compound targets sodium channels in nerve cells, blocking the influx of sodium ions and thereby preventing depolarization and subsequent nerve signal transmission .
Comparison with Similar Compounds
Diperodon anhydrous, (S)- is unique among phenylurethane derivatives due to its specific structure and local anaesthetic activity . Similar compounds include other phenylcarbamic acid esters, such as:
Procaine: Another local anaesthetic with a different structure and mechanism of action.
Lidocaine: A widely used local anaesthetic with a different chemical structure but similar effects.
Benzocaine: A local anaesthetic with a simpler structure and different pharmacokinetic properties.
These compounds share some similarities in their anaesthetic effects but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles .
Properties
CAS No. |
74664-38-3 |
|---|---|
Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[(2S)-2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate |
InChI |
InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)/t20-/m0/s1 |
InChI Key |
YUGZHQHSNYIFLG-FQEVSTJZSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


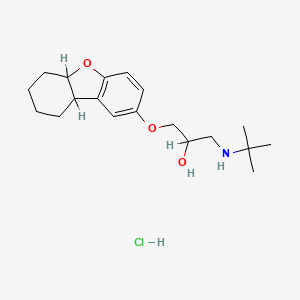
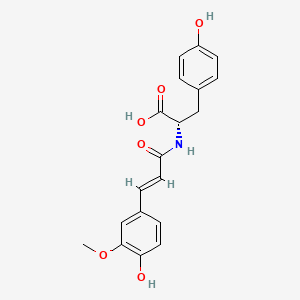
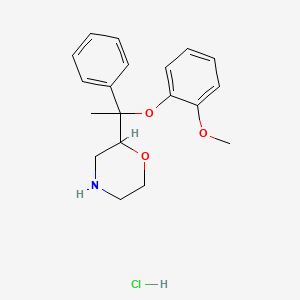

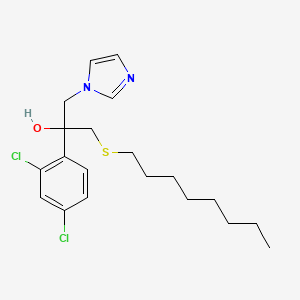
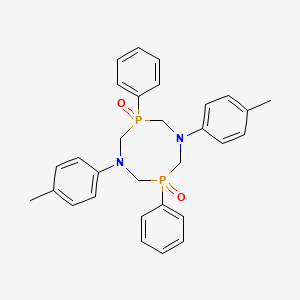
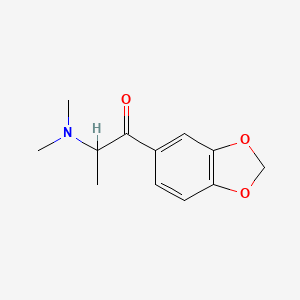
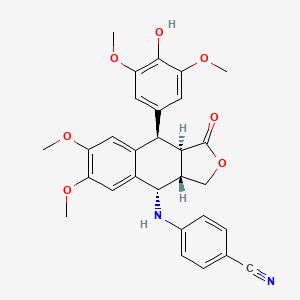
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)

